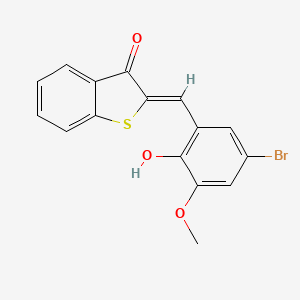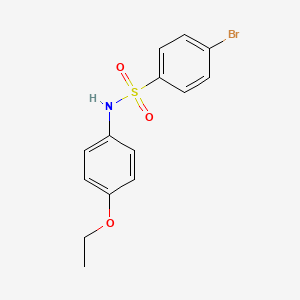![molecular formula C24H26N4O2 B3558032 N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B3558032.png)
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-phenylacetamide
説明
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-phenylacetamide, also known as AZPA, is a pyrazolylacetamide compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AZPA has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-phenylacetamide is not fully understood. However, it has been reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation and pain. This compound also inhibits the activity of lipoxygenase, which is another enzyme involved in the production of inflammatory mediators. The inhibition of these enzymes results in the reduction of inflammation and pain, making this compound a potential therapeutic agent.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are responsible for the development of inflammation and pain. This compound has also been reported to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, which play a crucial role in the development of inflammatory diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-phenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. This compound has also shown low toxicity and high selectivity towards COX-2, making it a potential therapeutic agent with fewer side effects. However, the limitations of this compound include its poor solubility in water, which may limit its use in certain experimental setups. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
The potential therapeutic applications of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-phenylacetamide are vast, and future research directions include exploring its potential in the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. The development of novel formulations of this compound, such as liposomal or nanoparticle-based formulations, may also improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective COX-2 inhibitors.
科学的研究の応用
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also shown promising results in the treatment of neuropathic pain, Alzheimer's disease, and cancer. The scientific research application of this compound is vast, and ongoing studies are being conducted to explore its potential in various fields of medicine.
特性
IUPAC Name |
N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-22(17-19-11-5-3-6-12-19)26-23-21(24(30)27-15-9-1-2-10-16-27)18-25-28(23)20-13-7-4-8-14-20/h3-8,11-14,18H,1-2,9-10,15-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQSNCSVBIHWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}naphthoquinone](/img/structure/B3557955.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4,6-di-1-piperidinyl-1,3,5-triazine](/img/structure/B3557961.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B3557971.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-nitrobenzamide](/img/structure/B3557982.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-bromophenyl)benzamide](/img/structure/B3557988.png)



![7-[(4-chlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4H-chromen-4-one](/img/structure/B3558017.png)
![ethyl 5'-[(phenoxyacetyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3558039.png)
![N-(4-bromophenyl)-2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3558046.png)
![ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B3558057.png)
![1-(3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558064.png)
![N-(2-furylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3558072.png)